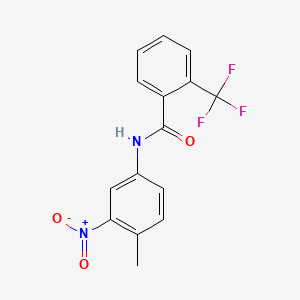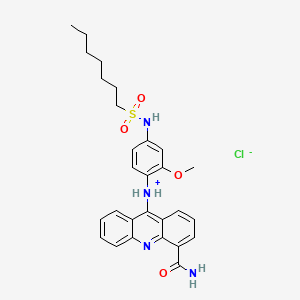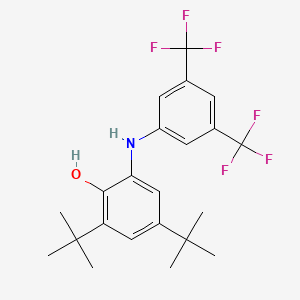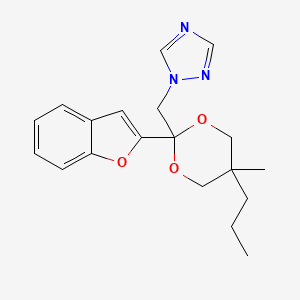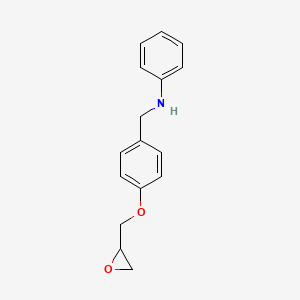
BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL-: is an organic compound that features both an epoxy group and a benzylamine moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties, which allow it to participate in a variety of chemical reactions. The presence of the epoxy group makes it highly reactive, particularly in ring-opening reactions, while the benzylamine component provides additional functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- typically involves the reaction of benzylamine with an epoxide. One common method is the ring-opening reaction of an epoxide with benzylamine under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, depending on the desired reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of heterogeneous catalysts can also enhance the efficiency and recyclability of the process .
Análisis De Reacciones Químicas
Types of Reactions:
Ring-Opening Reactions: The epoxy group in BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The benzylamine moiety can undergo various substitution reactions, including alkylation and acylation, to form a wide range of derivatives.
Common Reagents and Conditions:
Acids and Bases: Used to catalyze ring-opening reactions of the epoxy group.
Metal Catalysts: Such as platinum or palladium, can be used to facilitate various reactions involving the benzylamine moiety.
Major Products:
β-Amino Alcohols: Formed from the ring-opening of the epoxy group with amines.
Substituted Benzylamines: Resulting from various substitution reactions on the benzylamine moiety.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of β-Amino Alcohols: These compounds are important intermediates in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it a valuable intermediate in the synthesis of various biologically active molecules.
Industry:
Mecanismo De Acción
The mechanism of action of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- primarily involves the nucleophilic attack on the epoxy group, leading to ring-opening reactions. This process is facilitated by the presence of a catalyst, which can be an acid, base, or metal complex. The resulting β-amino alcohols can further participate in various chemical transformations, making the compound highly versatile in synthetic chemistry .
Comparación Con Compuestos Similares
P-(2,3-EPOXYPROPOXY)-N,N-BIS(2,3-EPOXYPROPYL)ANILINE: Another epoxy-containing compound used in similar applications.
N-ALKYL-PYRROLECARBOXYLIC ACID DERIVATIVES: These compounds also feature reactive functional groups and are used in the synthesis of pharmaceuticals.
Uniqueness: BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- is unique due to the combination of the benzylamine and epoxy functionalities, which provide a wide range of reactivity and applications. This dual functionality allows it to participate in diverse chemical reactions, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
63991-57-1 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]aniline |
InChI |
InChI=1S/C16H17NO2/c1-2-4-14(5-3-1)17-10-13-6-8-15(9-7-13)18-11-16-12-19-16/h1-9,16-17H,10-12H2 |
Clave InChI |
GPNIQDXLAWTXJM-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC=C(C=C2)CNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



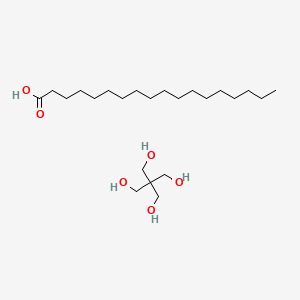

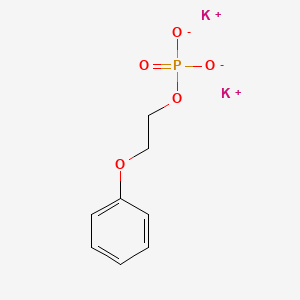
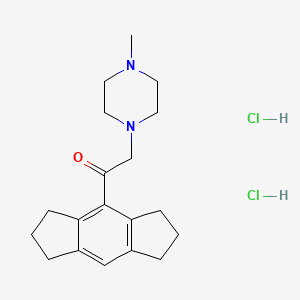
![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
